1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate
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Overview
Description
1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a chiral ligand complex used in various enantioselective catalytic reactions. This compound is known for its electron-rich C2 symmetric bis(phospholane) ligand, which makes it highly efficient in asymmetric hydrogenation reactions .
Preparation Methods
The synthesis of 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate involves the coordination of the chiral ligand to rhodium. The synthetic route typically includes the following steps:
Ligand Synthesis: The chiral ligand, 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane, is synthesized through a series of reactions involving phosphine precursors.
Complex Formation: The ligand is then coordinated to rhodium in the presence of cyclooctadiene and trifluoromethanesulfonate to form the final complex.
Chemical Reactions Analysis
1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often catalyzed by ruthenium.
Hydrogenation: It is widely used in stereoselective hydrogenation reactions of dehydroamino acid esters and macrocyclic peptideomimetics.
Substitution: The complex can also undergo substitution reactions, where ligands are replaced by other molecules.
Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation, ruthenium catalysts for oxidation, and various organic solvents. The major products formed from these reactions are often enantioselective hydrogenation products, such as (S)-2-quinolylalanine .
Scientific Research Applications
1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules.
Biology: The compound is employed in the synthesis of biologically active molecules, such as amino acids and peptideomimetics.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate involves the coordination of the chiral ligand to the rhodium center, which facilitates enantioselective catalytic reactions. The molecular targets include various substrates that undergo hydrogenation, oxidation, or substitution reactions. The pathways involved typically include the formation of rhodium-hydride intermediates, which then transfer hydrogen to the substrate, resulting in the desired enantioselective product .
Comparison with Similar Compounds
1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate can be compared with other similar compounds, such as:
1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate: This compound has a similar structure but with ethyl groups instead of methyl groups, which can affect its catalytic properties.
1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate: This compound has phenyl groups instead of methyl groups, which can influence its reactivity and selectivity.
1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate: This is the enantiomer of the original compound, with (R,R) configuration instead of (S,S), which can lead to different enantioselective outcomes.
These comparisons highlight the uniqueness of this compound in terms of its specific chiral ligand and its applications in enantioselective catalysis.
Properties
Molecular Formula |
C23H40F3O3P2RhS- |
---|---|
Molecular Weight |
618.5 g/mol |
IUPAC Name |
cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H28P2.C8H12.CHF3O3S.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/t11-,12-,13-,14-;;;/m0.../s1 |
InChI Key |
LQQSHTWLDKZMBA-FZUZUFHQSA-M |
Isomeric SMILES |
C[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@@H]2C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Canonical SMILES |
CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Origin of Product |
United States |
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